molecular formula C15H10ClNS B188157 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole CAS No. 2227-72-7

2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole

Cat. No. B188157
CAS RN: 2227-72-7
M. Wt: 271.8 g/mol
InChI Key: LTCQRGMJXLCPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole (CPT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of CPT make it an attractive target for researchers looking to develop new drugs, materials, and chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole is its versatility in terms of its potential applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs and materials. However, the synthesis of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole can be challenging, and the compound is relatively unstable and prone to degradation. This can make it difficult to work with in the laboratory, and careful optimization of reaction conditions and purification methods is required to obtain high yields of pure product.

Future Directions

There are several potential future directions for research on 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole. One area of interest is the development of new drugs based on the structure of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole. Researchers are exploring the use of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole derivatives and analogs as potential anticancer, antifungal, and antibacterial agents. Another area of interest is the use of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole in materials science. 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has been shown to exhibit unique optical and electronic properties, making it a potential candidate for the development of new materials for use in electronic devices and sensors. Finally, researchers are exploring the use of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole in organic synthesis. 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole can be used as a building block for the synthesis of complex organic molecules, and its unique structural features make it an attractive target for researchers looking to develop new chemical reactions.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with phenylacetylene. Other methods include the reaction of 4-chlorobenzaldehyde with thiourea and phenylacetylene, followed by cyclization with sulfur and copper salts. The synthesis of 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole is a complex process that requires careful optimization of reaction conditions and purification methods to obtain high yields of pure product.

Scientific Research Applications

2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potent antifungal activity against Candida albicans and Cryptococcus neoformans, two common fungal pathogens.

properties

CAS RN

2227-72-7

Product Name

2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole

Molecular Formula

C15H10ClNS

Molecular Weight

271.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C15H10ClNS/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H

InChI Key

LTCQRGMJXLCPEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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